molecular formula C12H18BrNO2 B3074328 2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol CAS No. 1019565-95-7

2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol

Cat. No. B3074328
CAS RN: 1019565-95-7
M. Wt: 288.18 g/mol
InChI Key: YPIVUYVWPOLTFR-UHFFFAOYSA-N
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Description

“2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol” is a chemical compound with the molecular formula C12H18BrNO2 . It’s a specialized compound and may be used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol” is complex. It contains a total of 37 bonds, including 17 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol is a significant compound in the synthesis of various pharmaceuticals. For example, Xu and He (2010) discussed its role as an intermediate in the preparation of non-steroidal anti-inflammatory agents, highlighting its significance in pharmaceutical synthesis (Xu & He, 2010).

Natural Occurrence and Bioactivity

This compound is also found naturally, as indicated in the study by Zhao et al. (2004), which identified bromophenol derivatives in the red alga Rhodomela confervoides. While these derivatives showed no activity against human cancer cell lines or microorganisms, their isolation and characterization contribute to understanding natural bromophenol compounds' bioactivity and potential applications (Zhao et al., 2004).

Antioxidant and Anticancer Activities

The compound's derivatives show potential in antioxidant and anticancer applications. Li et al. (2011) demonstrated that bromophenol derivatives from the same red alga exhibit strong free radical scavenging activities, suggesting their potential as natural antioxidants (Li et al., 2011). Similarly, Dong et al. (2022) found that methylated and acetylated derivatives of natural bromophenols, including 2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol, showed significant antioxidant and anticancer activities, indicating their potential in drug development (Dong et al., 2022).

properties

IUPAC Name

2-bromo-4-(butylaminomethyl)-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-3-4-5-14-8-9-6-10(13)12(15)11(7-9)16-2/h6-7,14-15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIVUYVWPOLTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C(=C1)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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